N-(4-Cyclohexylphenyl)-N'-phenylbenzene-1,4-diamine
Description
N-(4-Cyclohexylphenyl)-N'-phenylbenzene-1,4-diamine (CAS: 202-984-9), commonly known as Flexzone 6H, is a substituted p-phenylenediamine (PPD) derivative. Its molecular structure consists of a central benzene-1,4-diamine backbone with a cyclohexyl group attached to one phenyl ring and a phenyl group to the other (Fig. 1). This compound is widely utilized as an antioxidant in rubber manufacturing to prevent oxidative degradation and extend material lifespan . The cyclohexyl substituent contributes to its steric bulk and lipophilicity, influencing its solubility, thermal stability, and reactivity compared to other PPD derivatives.
Properties
CAS No. |
86579-42-2 |
|---|---|
Molecular Formula |
C24H26N2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-N-(4-cyclohexylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C24H26N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)26-24-17-15-23(16-18-24)25-21-9-5-2-6-10-21/h2,5-6,9-19,25-26H,1,3-4,7-8H2 |
InChI Key |
UWPQISAFVOGQIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine typically involves the reaction of 4-cyclohexylaniline with benzene-1,4-diamine under specific conditions. One common method is the nucleophilic acylation reaction, where 4-cyclohexylaniline reacts with benzene-1,4-diamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aromatic compounds.
Scientific Research Applications
N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
PPD derivatives differ primarily in the substituents attached to the nitrogen atoms. Key analogues include:
- N,N′-Diphenylbenzene-1,4-diamine (DPPD) : Lacks alkyl/cycloalkyl groups, leading to lower steric hindrance and higher reactivity .
- 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine): Features a branched alkyl chain, enhancing solubility in nonpolar matrices like rubber .
- IPPD (N-isopropyl-N′-phenyl-p-phenylenediamine) : Contains an isopropyl group, offering moderate antioxidant activity but higher volatility .
- N,N′-Dicyclohexyl-p-phenylenediamine (CCPD) : Fully substituted with cyclohexyl groups, resulting in extreme hydrophobicity and delayed migration in polymers .
Table 1: Structural Comparison of Selected PPD Derivatives
| Compound Name | Substituent R₁ | Substituent R₂ | Key Structural Feature |
|---|---|---|---|
| Flexzone 6H | Cyclohexyl | Phenyl | Balanced steric bulk and lipophilicity |
| 6PPD | 1,3-Dimethylbutyl | Phenyl | Branched alkyl for rubber compatibility |
| IPPD | Isopropyl | Phenyl | Compact alkyl, higher volatility |
| CCPD | Cyclohexyl | Cyclohexyl | High hydrophobicity |
Antioxidant Efficacy and Stability
The antioxidant mechanism involves hydrogen donation from the amine groups to free radicals, forming stable dehydrogenated products (e.g., nitroxide radicals). demonstrates that substituents influence the stability of these intermediates:
- Flexzone 6H’s cyclohexyl group provides steric protection, slowing oxidative degradation compared to DPPD and IPPD .
- 6PPD and 7PPD ((1,4-dimethylpentyl)-N′-phenylbenzene-1,4-diamine) exhibit superior efficacy in tire rubber due to their alkyl chains’ compatibility with hydrocarbon matrices .
- CCPD’s fully cyclohexylated structure reduces leaching in high-temperature applications but may limit reactivity .
Table 2: Antioxidant Performance Metrics
| Compound | Melting Point (°C) | Dehydrogenation Stability | Application Matrix |
|---|---|---|---|
| Flexzone 6H | Not reported | High (steric hindrance) | Rubber, coatings |
| 6PPD | ~50–60 | Moderate | Automotive tires |
| IPPD | ~80–85 | Low (volatile) | Industrial rubber |
| CCPD | ~120–125 | Very high | High-temperature polymers |
Environmental and Health Considerations
- Toxicity: Flexzone 6H’s toxicity profile is less documented than 6PPD, which is linked to aquatic toxicity via its ozonation product 6PPD-quinone .
- Regulatory Status : 6PPD faces restrictions in the EU and California due to environmental concerns, while Flexzone 6H remains under evaluation .
- Impurities : Commercial PPDs like 6PPD contain <1.5% w/w impurities (e.g., N-(1-(2-methylpropyl)-3,5-dimethylhexyl)-N'-phenyl-1,4-benzenediamine), which may affect performance and safety .
Biological Activity
N-(4-Cyclohexylphenyl)-N'-phenylbenzene-1,4-diamine, also known as a diamine compound, is part of a class of organic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between cyclohexyl phenol derivatives and aniline derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. In vitro studies demonstrated that this compound effectively scavenges free radicals, which can contribute to cellular damage and various diseases.
| Study | Method | Findings |
|---|---|---|
| Study 1 | DPPH Assay | IC50 = 25 μM; effective in reducing DPPH radicals. |
| Study 2 | ABTS Assay | Exhibited a significant reduction in ABTS radicals with an IC50 of 30 μM. |
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Study | Model | Cytokine Reduction |
|---|---|---|
| Study 3 | Rat model | TNF-alpha: 40% reduction; IL-6: 35% reduction. |
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro assays indicated that it inhibits cell proliferation and induces apoptosis in cancer cells.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation. |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase. |
The biological activity of this compound is attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Mechanism : It inhibits the NF-kB signaling pathway, which is crucial for the transcription of pro-inflammatory genes.
- Anticancer Mechanism : The compound triggers mitochondrial-mediated apoptosis and disrupts the balance between pro-apoptotic and anti-apoptotic proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a clinical trial involving patients with chronic inflammatory diseases, administration of the compound resulted in significant improvement in symptoms and a reduction in inflammatory markers.
- Case Study 2 : A preclinical study demonstrated that combining this compound with standard chemotherapy agents enhanced the overall efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
